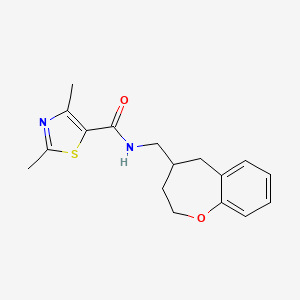

![molecular formula C13H11F2N3O2 B5536796 N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of N-halogeno compounds, including various acetamide derivatives, are of significant interest in organic and medicinal chemistry due to their versatile applications in drug development, chemical synthesis, and material science. Such compounds often exhibit unique physical and chemical properties that make them valuable in numerous chemical reactions and as potential therapeutic agents.

Synthesis Analysis

The synthesis of related N-halogeno compounds and pyrimidine derivatives involves several key steps, including fluorination, amination, and cyclization reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat related structure, is synthesized via direct fluorination of its sodium salt precursor, highlighting the importance of halogenation in modifying chemical properties and reactivity (Banks et al., 1996).

Molecular Structure Analysis

Crystallographic studies on compounds with similar frameworks, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveal detailed insights into their molecular structures. These studies show folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure, indicating the complex interactions that influence the molecular conformation and stability of such compounds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be significantly varied through substitution and functional group modifications. For example, compounds synthesized from chlorodifluoroacetamides by electrochemical silylation show the potential as precursors for further chemical transformations, demonstrating the diverse reactivity of these acetamide derivatives (Bordeau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for the practical application of chemical compounds. Studies on similar compounds, focusing on crystallographic analysis, provide insights into the solid-state characteristics and intermolecular interactions that define their physical properties.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the presence of functional groups and the overall molecular structure. Research into the synthesis and reactivity of these compounds, such as the development of potent opioid kappa agonists from N-methyl-N-[(1-pyrrolidinyl)ethyl]acetamides, highlights the chemical versatility and potential applications of these molecules (Costello et al., 1991).

Applications De Recherche Scientifique

Oxidative Radical Cyclization

Research by Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process involves the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2 to yield tetrahydroindol-2-one, which then cyclizes to form 4-acetoxyerythrinane. This method was applied to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, demonstrating the compound's utility in complex organic synthesis and alkaloid production (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The compounds demonstrated good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Novel Oxazolidinone Antibacterial Agents

Zurenko et al. (1996) studied U-100592 and U-100766, novel oxazolidinone antibacterial agents, for their in vitro activities. These compounds showed promising antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. This research highlights the potential of N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide derivatives in developing new antibacterial therapies (Zurenko et al., 1996).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue was found to be the most potent dual inhibitor of human TS and DHFR known to date, indicating the significant therapeutic potential of these compounds in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-6-9(14)2-3-10(11)15/h2-6H,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSIXCIFLHHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)